molecular formula C6H6ClN5 B13883676 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13883676
M. Wt: 183.60 g/mol
InChI Key: APTLJVBQBCBCGV-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazolopyrazine compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C6H6ClN5

Molecular Weight

183.60 g/mol

IUPAC Name

5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C6H6ClN5/c1-3-5(7)12-4(2-9-3)10-6(8)11-12/h2H,1H3,(H2,8,11)

InChI Key

APTLJVBQBCBCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)N)C=N1)Cl

Origin of Product

United States

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